4-(Ethanesulfonyl)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethylsulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c1-2-11(9,10)7-3-5-8-6-4-7/h7-8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYXSHLCNUBQQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1CCNCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801310654 | |
| Record name | 4-(Ethylsulfonyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801310654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1147181-19-8 | |
| Record name | 4-(Ethylsulfonyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1147181-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Ethylsulfonyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801310654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Ethanesulfonyl Piperidine and Analogs
Direct Sulfonylation Routes to Piperidine (B6355638) Derivatives
Direct sulfonylation methods focus on introducing the ethanesulfonyl group onto a pre-existing piperidine framework.
Attachment of Ethanesulfonyl Moiety at Piperidine C-4 Position
The direct attachment of an ethanesulfonyl group to the C-4 position of piperidine can be challenging. One approach involves the conjugate addition of a suitable nucleophile to a piperidine precursor. For instance, the Rh-catalyzed conjugate addition of phenylboronic acid to a protected dihydropyridin-4-one has been reported as a key step in the synthesis of related piperidine derivatives. d-nb.info While not a direct sulfonylation, this method creates a C-4 substituted piperidone which can be further functionalized.
Another strategy involves the oxidative C-H sulfonylation of cyclic amines. A transition metal-free method using N-iodosuccinimide (NIS) has been developed for the β-C–H functionalization of tertiary cyclic amines, leading to the formation of enaminyl sulfones. rsc.org This approach offers a pathway to introduce a sulfonyl group at a position β to the nitrogen atom in a piperidine ring. rsc.org
Furthermore, direct C4-selective sulfonylation of the pyridine (B92270) ring has been achieved through a base-mediated approach. chemistryviews.orgd-nb.inforesearchgate.net This involves activating the pyridine with triflic anhydride, followed by the addition of a sulfinic acid salt. chemistryviews.orgd-nb.inforesearchgate.net While this method applies to pyridine, it highlights a strategy for regioselective sulfonylation that could potentially be adapted for piperidine precursors.
Reactions Involving Sulfonyl Chlorides
Ethanesulfonyl chloride and other sulfonyl chlorides are common reagents for installing sulfonyl groups. orgsyn.org These can react with primary or secondary amines to form sulfonamides. mdpi.com For example, N-sulfonylation of an amino alcohol with 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) is a key step in the synthesis of a cyclic amino acid. orgsyn.org
In the context of piperidine synthesis, sulfonyl chlorides can be used to protect the piperidine nitrogen. For instance, tosyl-protected piperidin-4-one can be prepared by the tosylation of piperidin-4-one. d-nb.info While this is N-sulfonylation, it is a critical step in many multi-step syntheses of C-4 substituted piperidines.
The direct C-sulfonylation of 4-alkylpyridines using aryl sulfonyl chlorides has been demonstrated, proceeding through an N-sulfonyl 4-alkylidene dihydropyridine (B1217469) intermediate. acs.org This reaction provides a formal sulfonylation of the picolyl C–H bond. acs.org Although this method uses aryl sulfonyl chlorides, it presents a potential pathway for the introduction of an ethanesulfonyl group at the C-4 position of a suitably substituted piperidine precursor.
Ring-Forming Strategies for Piperidine Scaffold Construction
An alternative to direct functionalization is the construction of the piperidine ring with the desired substituent already incorporated or positioned for subsequent modification.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful strategy for constructing the piperidine ring. nih.gov These reactions involve a substrate containing both the nitrogen atom and a reactive site that can participate in ring closure. nih.gov
Acid-catalyzed cyclizations are a prominent method for forming piperidine rings. cardiff.ac.ukcardiff.ac.uk Triflic acid is a common catalyst for promoting hydroamination cyclizations of amino-alkenes to form piperidines. cardiff.ac.ukcardiff.ac.uk
A significant development in this area is the use of N-sulfonyliminium ions to trigger cyclization. usm.edunih.govusm.edubepress.com These reactive intermediates can be generated from the condensation of N-sulfonylated amines with aldehydes. usm.eduusm.edu The subsequent intramolecular cyclization leads to the formation of the piperidine scaffold. usm.eduusm.edu For example, the N-sulfonyliminium ion Pictet-Spengler cyclization has been investigated for the synthesis of piperidine rings, with metal triflates acting as Lewis acids to activate the sulfonamide nitrogen. usm.eduusm.edu This approach has been explored for the synthesis of various substituted piperidines. usm.eduusm.edu
| Catalyst | Reactants | Product | Notes |
| Scandium (III) triflate | N-para-toluenesulfonyl homoveratrylamine, 3-phenylpropanal | N-sulfonyl piperidine | Fast conversion |
| Stannous (II) triflate | N-para-toluenesulfonyl homoveratrylamine, 3-phenylpropanal | N-sulfonyl piperidine | Fast conversion |
| Copper (II) triflate | N-para-toluenesulfonyl homoveratrylamine, 3-phenylpropanal | N-sulfonyl piperidine | Fast conversion |
| Lanthanum (III) triflate | N-para-toluenesulfonyl homoveratrylamine, 3-phenylpropanal | N-sulfonyl piperidine | Little to no conversion |
Data sourced from research on N-sulfonyliminium ion triggered cyclizations. usm.edu
Radical cyclizations offer another versatile route to piperidine derivatives. mdpi.comorganic-chemistry.org These reactions often involve the formation of a nitrogen-centered or carbon-centered radical which then undergoes an intramolecular addition to a double or triple bond to form the piperidine ring. mdpi.comnih.gov For instance, the radical cyclization of ene sulfonamides can lead to the formation of polycyclic imines through a process involving β-elimination of a sulfonyl radical. nih.gov
Various methods have been developed to initiate these radical cyclizations, including the use of cobalt(II) catalysts for the cyclization of linear amino-aldehydes and triethylborane (B153662) as a radical initiator for the cyclization of 1,6-enynes. mdpi.com A significant advancement is the enantioselective δ C-H cyanation of acyclic amines, which proceeds via a radical relay mechanism and allows for the asymmetric synthesis of chiral piperidines. nih.gov
| Method | Reactants | Catalyst/Initiator | Product |
| Cobalt-catalyzed cyclization | Linear amino-aldehydes | Cobalt(II) catalyst | Piperidines |
| Radical cyclization of 1,6-enynes | 1,6-enynes | Triethylborane | Polysubstituted alkylidene piperidines |
| Enantioselective δ C-H cyanation | Acyclic amines, cyanide | Chiral Copper catalyst | Chiral piperidines |
This table summarizes various radical-mediated cyclization approaches to piperidine synthesis. mdpi.comnih.gov
Metal-Catalyzed Cyclizations (e.g., Gold(I), Palladium, Iridium)
Multicomponent Reaction (MCR) Strategies for Complex Piperidine Scaffolds
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most of the atoms of the starting materials. nih.govresearchgate.net MCRs offer a rapid and diverse route to highly functionalized piperidines.
One common MCR for piperidine synthesis involves the reaction of an aldehyde, an amine, and a β-ketoester. mdpi.com This reaction can be catalyzed by various catalysts, including iodine in combination with piperidine. mdpi.com The development of MCRs for complex piperidine scaffolds is an active area of research, providing access to a wide range of structurally diverse molecules. nih.govresearchgate.net
Reductive Amination Pathways for Piperidine Ring Formation
Reductive amination is a versatile and widely used method for the formation of C-N bonds and can be applied to the synthesis of piperidines. researchgate.netwikipedia.org This reaction involves the condensation of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. researchgate.netwikipedia.org
For piperidine synthesis, an intramolecular reductive amination of a dicarbonyl compound with an amine source is a common strategy. nih.gov For example, a 1,5-dicarbonyl compound can react with ammonia (B1221849) or a primary amine to form a dihydropyridine intermediate, which is then reduced to the piperidine. Alternatively, a double reductive amination of a suitable dialdehyde (B1249045) or diketone with an amine can lead to the piperidine ring. nih.gov Various reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. wikipedia.org
| Reaction Type | Precursors | Key Features |
| Intramolecular Reductive Amination | 1,5-Dicarbonyl compounds, Amines | Forms the piperidine ring in a single step from an acyclic precursor. |
| Double Reductive Amination | Dialdehydes/Diketones, Amines | Versatile method for constructing the piperidine skeleton. |
Transformations from Piperidone Intermediates
Piperidones, particularly 4-piperidones, are valuable intermediates in the synthesis of substituted piperidines. acs.org The ketone functionality in 4-piperidone (B1582916) provides a handle for various chemical transformations.
The synthesis of 4-(ethanesulfonyl)piperidine can be envisioned starting from 4-piperidone. One plausible route involves the conversion of the ketone to a leaving group, followed by nucleophilic substitution with an ethanesulfinate (B1267084) salt. Another approach is the conversion of 4-piperidone to 4-hydroxypiperidine (B117109) via reduction, which can then be further functionalized. lookchem.com The synthesis of N-substituted 4-piperidones is often achieved through a Dieckmann condensation of a diester derived from a primary amine and two equivalents of an acrylate, followed by hydrolysis and decarboxylation. acs.org
A specific synthesis of 4-(toluene-4-sulfonyl oxygen) piperidine-1-carboxylic tert-butyl ester starts from 1-benzyl-4-piperidone, which is reduced to the corresponding alcohol, debenzylated, protected with a Boc group, and finally condensed with toluenesulfonyl chloride. google.com A similar strategy could be adapted for the synthesis of this compound.
Biocatalytic and Electrocatalytic Approaches to Piperidine Synthesis
Modern synthetic chemistry is increasingly turning towards biocatalysis and electrocatalysis to develop more sustainable and efficient processes.
Biocatalytic Approaches: Enzymes offer high selectivity and can operate under mild conditions. Lipases, for example, have been used to catalyze the multicomponent reaction of benzaldehyde, aniline, and an acetoacetate (B1235776) ester to produce piperidine derivatives. rsc.org Imine reductases (IREDs) are another class of enzymes that can be used for the asymmetric reduction of imines to chiral amines, a key step in some piperidine syntheses. sjtu.edu.cn A novel class of IREDs with a fold similar to acyl-CoA dehydrogenases has been identified, which does not require a flavin cofactor for reduction. sjtu.edu.cn
Electrocatalytic Approaches: Electrosynthesis provides an alternative to chemical oxidants and reductants. The electroreductive cyclization of an imine with a terminal dihaloalkane in a flow microreactor has been demonstrated for the synthesis of piperidine derivatives. mdpi.com This method offers good yields and is scalable. mdpi.com
Post-Cyclization Functionalization of Piperidine Rings
A common and practical approach to synthesizing this compound is through the post-cyclization functionalization of a pre-formed piperidine ring. This strategy allows for the late-stage introduction of the desired functional group.
A likely synthetic route would involve the following steps:
Synthesis of a 4-substituted piperidine precursor: This could be 4-hydroxypiperidine, which is commercially available or can be synthesized by the reduction of 4-piperidone. lookchem.com
Introduction of the ethylthio group: 4-Hydroxypiperidine can be converted to a derivative with a good leaving group at the 4-position, such as a tosylate or mesylate. researchgate.netorganic-chemistry.org This intermediate can then undergo nucleophilic substitution with sodium ethanethiolate to yield 4-(ethylthio)piperidine.
Oxidation to the sulfone: The final step is the oxidation of the sulfide (B99878) (thioether) to the corresponding sulfone. google.com This transformation is typically achieved using oxidizing agents such as hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate. jchemrev.com The oxidation of thioethers to sulfones is a well-established and high-yielding reaction.
| Step | Reaction | Reagents |
| 1 | Formation of a leaving group | Tosyl chloride or Methanesulfonyl chloride, base |
| 2 | Nucleophilic substitution | Sodium ethanethiolate |
| 3 | Oxidation | Hydrogen peroxide, m-CPBA, or KMnO4 |
This post-cyclization functionalization strategy provides a flexible and reliable route to this compound and its analogs.
Site-Selective Functionalization Techniques
The direct and selective functionalization of the piperidine ring is a significant challenge in synthetic organic chemistry due to the similar reactivity of its C-H bonds. However, recent advances in catalysis have enabled the site-selective modification of the piperidine core. Research has demonstrated that the position of functionalization (C2, C3, or C4) can be precisely controlled by the judicious selection of a rhodium catalyst and the nature of the protecting group on the piperidine nitrogen. nih.govd-nb.infonih.gov
Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have emerged as a powerful tool for this purpose. The outcome of these reactions is highly dependent on the ligand sphere of the dirhodium catalyst and the electronic and steric properties of the nitrogen protecting group. nih.gov For instance, the functionalization of N-Boc-piperidine with a specific rhodium catalyst, Rh₂(R-TCPTAD)₄, preferentially yields 2-substituted analogues. nih.govnih.gov In contrast, employing a different catalyst, Rh₂(S-2-Cl-5-BrTPCP)₄, in combination with an N-α-oxoarylacetyl-piperidine substrate, directs the C-H functionalization to the C4 position. nih.govd-nb.infonih.gov This level of control allows for the targeted synthesis of specific positional isomers, which is crucial for establishing structure-activity relationships in drug discovery.
The ability to direct functionalization to different sites on the piperidine ring by tuning the catalyst and protecting group represents a significant advancement. An alternative approach to achieving 3-substituted piperidines involves an indirect method: the cyclopropanation of N-Boc-tetrahydropyridine, followed by a reductive, stereoselective ring-opening of the resulting cyclopropane. nih.govnih.gov
Table 1: Catalyst and Protecting Group Directed Site-Selective Functionalization of Piperidines
| Target Position | Nitrogen Protecting Group | Catalyst | Outcome | Reference |
|---|---|---|---|---|
| C2 | N-Boc or N-Brosyl | Rh₂(R-TCPTAD)₄ or Rh₂(R-TPPTTL)₄ | Generates 2-substituted piperidines | nih.gov, nih.gov |
| C4 | N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | Produces 4-substituted piperidines | nih.gov, nih.gov |
| C3 | N-Boc | N/A (indirect method) | Prepared via cyclopropanation of tetrahydropyridine (B1245486) and subsequent ring-opening | nih.gov, nih.gov |
Stereoselective Introduction of Functional Groups
The control of stereochemistry is paramount in the synthesis of bioactive molecules, as different stereoisomers can exhibit vastly different biological activities. The synthesis of substituted piperidines, including sulfonyl-containing analogs, often employs stereoselective methods to establish well-defined three-dimensional structures. nih.gov
One documented synthesis of a 4-(methylsulfonyl)phenyl-piperidine derivative, an analog of this compound, highlights a multi-step sequence where control of stereochemistry is crucial. acs.org Key transformations in such syntheses can include diastereoselective Mannich reactions, which set the stereochemistry that is maintained during subsequent reductive cyclization steps. nih.gov The choice of protecting group can also play a critical role in directing the stereochemical outcome of a reaction, acting effectively as a chiral auxiliary. nih.gov
Various strategies have been developed for the stereoselective synthesis of the piperidine ring itself. These include:
Hydrogenation of Pyridine Precursors : The reduction of substituted pyridines is a common method, though achieving high stereoselectivity can be challenging due to the often harsh reaction conditions required. nih.gov
Cyclization of Alkene or Alkyne Precursors : Intramolecular cyclization reactions, such as hydroamination or carboamination of unsaturated precursors, can provide stereocontrolled access to the piperidine core. nih.govmdpi.com Gold-catalyzed cyclization of N-homopropargyl amides is one such modern approach that offers excellent diastereoselectivity. nih.gov
Reductive Cyclization : The reductive cyclization of amino acetals, themselves prepared via stereoselective nitro-Mannich reactions, allows for the transfer of stereochemistry from the acyclic precursor to the final piperidine product. nih.gov
In the context of preparing specific analogs, a synthesis of pridopidine, which contains a 4-[3-(methylsulfonyl)phenyl] moiety, involved the reduction of a tetrahydropyridine intermediate via catalytic hydrogenation. acs.org This step proceeds to afford the piperidine derivative, and subsequent modifications are carried out to yield the final product. acs.org
Chemical Transformations and Reaction Mechanisms of 4 Ethanesulfonyl Piperidine Derivatives
Reactivity and Transformations of the Ethanesulfonyl Moiety
The ethanesulfonyl group in 4-(ethanesulfonyl)piperidine derivatives is a strong electron-withdrawing group that influences the reactivity of the entire molecule. While the sulfur atom in the sulfonyl group is at its highest oxidation state and generally stable, the group can participate in or influence several types of transformations.
Substitution Reactions : The ethanesulfonyl group can be subject to substitution reactions, although this is less common than reactions involving the piperidine (B6355638) nitrogen. Such transformations would typically require harsh conditions to cleave the robust carbon-sulfur bond.
Influence on Adjacent Functional Groups : The primary role of the ethanesulfonyl group is often to activate or deactivate other parts of the molecule towards chemical reactions. For instance, its electron-withdrawing nature can influence the acidity of adjacent C-H bonds and the nucleophilicity of the piperidine nitrogen.
Aryl picolyl sulfones can be synthesized from 4-picoline derivatives by reacting them with aryl sulfonyl chlorides in the presence of triethylamine (B128534) and a catalytic amount of DMAP. This reaction is believed to proceed through an N-sulfonyl 4-alkylidene dihydropyridine (B1217469) intermediate. acs.org
Here is a table summarizing some transformations related to the sulfonyl moiety:
| Reaction Type | Reagents and Conditions | Product Type | Ref. |
| C-Sulfonylation | Aryl sulfonyl chlorides, Et3N, cat. DMAP | Aryl picolyl sulfones | acs.org |
| Substitution | Halogenating agents (e.g., thionyl chloride) | Substituted sulfonyl derivatives | |
| Oxidation | Oxidizing agents (e.g., potassium permanganate) | Not applicable (Sulfur is at highest oxidation state) | |
| Reduction | Reducing agents (e.g., lithium aluminum hydride) | Thioethers or other reduced sulfur species |
Reactions Involving the Piperidine Nitrogen Atom
The nitrogen atom of the piperidine ring is a key site for chemical modifications, allowing for the introduction of a wide range of substituents. Its reactivity is, however, modulated by the presence of the electron-withdrawing ethanesulfonyl group on the ring.
N-Alkylation and N-Arylation : The piperidine nitrogen can undergo nucleophilic attack on various electrophiles. For instance, it can be condensed with mesylates to form N-substituted piperidine products. google.com Palladium-catalyzed cross-coupling reactions are also employed to form C-N bonds, leading to N-arylpiperidines. researchgate.net
N-Acylation : Acylation of the piperidine nitrogen is a common transformation. For example, treatment with acylating agents like propionyl chloride in a suitable solvent yields the corresponding N-acylated product.
Deprotection/Modification of N-Substituents : In cases where the piperidine nitrogen is protected (e.g., as a carbamate), this group can be hydrolyzed, often with an excess of an alkali base, to yield the free amine. google.com This free amine can then be further functionalized.
The following table outlines common reactions at the piperidine nitrogen:
| Reaction Type | Reagents and Conditions | Product Type | Ref. |
| N-Alkylation | R-(CH2)m-O-Ms | N-substituted piperidines | google.com |
| N-Acylation | Propionyl chloride, chloroform | N-acylated piperidines | |
| N-Arylation | Pd catalyst, aryl halides | N-arylpiperidines | researchgate.net |
| N-Sulfonylation | Sulfonyl chlorides | N-sulfonylated piperidines | acs.org |
| Deprotection (hydrolysis) | KOH, isopropyl alcohol | Secondary piperidines | google.com |
Intramolecular Rearrangements and Ring-Opening/Ring-Contraction Processes
Derivatives of this compound can undergo fascinating intramolecular rearrangements, leading to the formation of other heterocyclic systems, such as pyrrolidines. These processes are often driven by the inherent strain in the starting material or the formation of a more stable product.
Ring Contraction : A notable transformation is the ring contraction of piperidines to form pyrrolidines. One approach involves a photomediated Norrish type II reaction of α-acylated piperidines. This process proceeds through a 1,4-diradical intermediate, followed by homolytic C-N bond fragmentation and subsequent intramolecular cyclization. nih.gov Another method involves the selective monohalogenation of N-sulfonyl lactams, followed by a ring opening/ring closing cascade in the presence of a nucleophile to afford 2-carboxylated pyrrolidine (B122466) derivatives. researchgate.net
Ring Expansion : Conversely, ring expansion reactions can transform piperidine derivatives into larger rings like azepanes. For example, an optically active 2-(methanesulfonyloxymethyl)piperidine can undergo ring expansion with an azide (B81097) anion as a nucleophile to yield a hexahydro-1H-azepine derivative via an aziridinium (B1262131) cation intermediate. clockss.org
These transformations are summarized in the table below:
| Transformation | Key Intermediate/Process | Product | Ref. |
| Ring Contraction to Pyrrolidine | Photomediated Norrish type II reaction | cis-1,2-disubstituted cyclopentanes (from piperidines) | nih.gov |
| Ring Contraction to Pyrrolidine | α-halogeno N-sulfonyl lactam | 2-carboxylated pyrrolidines | researchgate.net |
| Ring Expansion to Azepine | Aziridinium cation | Hexahydro-1H-azepine | clockss.org |
Examination of Reaction Selectivity (Regio-, Diastereo-, Enantioselectivity)
The stereochemical outcome of reactions involving this compound derivatives is of paramount importance, particularly in the synthesis of chiral molecules for pharmaceutical applications.
Regioselectivity : In reactions involving multiple potential reaction sites, the regioselectivity is often controlled by the electronic and steric properties of the substrate and reagents. For example, in the functionalization of the piperidine ring, the C2 position is electronically activated, but the C4 position may be more sterically accessible. nih.gov The choice of catalyst and protecting groups on the nitrogen can direct the reaction to a specific carbon atom. nih.govd-nb.info
Diastereoselectivity : The formation of a specific diastereomer is often influenced by the catalyst and reaction conditions. For instance, in rhodium-catalyzed C-H functionalization reactions of N-sulfonyl piperidine derivatives, high diastereoselectivity has been achieved. nih.govd-nb.info Similarly, the reductive cyclization of amino acetals can proceed with high diastereoselectivity, retaining the stereochemistry set in a preceding Mannich reaction. nih.gov
Enantioselectivity : Achieving high enantioselectivity is a key goal in asymmetric synthesis. The use of chiral catalysts is a common strategy. For example, rhodium-catalyzed asymmetric carbometalation of dihydropyridines can produce 3-substituted tetrahydropyridines with excellent enantioselectivity. snnu.edu.cn In some cases, the choice of the N-substituent on the piperidine ring can significantly impact the enantiomeric excess of the product. nih.govd-nb.info
The following table provides examples of selective reactions:
| Selectivity Type | Reaction | Catalyst/Conditions | Outcome | Ref. |
| Regioselectivity | C-H Functionalization | Rh2(S-2-Cl-5-BrTPCP)4 with N-α-oxoarylacetyl-piperidines | 4-substituted analogues | nih.gov |
| Diastereoselectivity | C-H Functionalization | Rh2(R-TPPTTL)4 with N-Bs-piperidine | High d.r. (29->30:1) | nih.gov |
| Enantioselectivity | Asymmetric Carbometalation | Rh-catalyzed reductive Heck reaction | High ee | snnu.edu.cn |
| Enantioselectivity | C-H Functionalization | Rh2(R-TPPTTL)4 with N-Bs-piperidine | Moderate to high ee (52-77%) | nih.govd-nb.info |
Mechanistic Investigations of Key Reaction Steps
Understanding the mechanisms of the chemical transformations of this compound derivatives is crucial for optimizing reaction conditions and designing new synthetic routes.
Iminium Ion Formation : Iminium ions are key intermediates in many reactions involving piperidine derivatives. They are typically formed by the protonation and subsequent dehydration of a carbinolamine, which is the initial adduct of a ketone or aldehyde with a secondary amine like piperidine. libretexts.org Iminium ions can also be generated through the oxidation of the corresponding amine. These electrophilic species are then susceptible to attack by nucleophiles. In some cases, iminium ions can be isolated and used as platforms for further synthesis. researchgate.net The formation of an iminium ion is a key step in the reductive hydroamination/cyclization cascade of alkynes to form piperidines. nih.gov
Radical Pathways : Radical-mediated reactions offer a powerful tool for the functionalization of piperidine derivatives. These reactions often involve a hydrogen atom transfer (HAT) step to generate a carbon-centered radical, which can then undergo further transformations. nih.gov For example, the radical cyclization of haloalkynes is a known method for producing N-containing heterocycles. nih.gov The site-selectivity of these radical reactions can be influenced by the nature of the radical initiator and the electronic properties of the substrate. nih.gov
Key mechanistic pathways are highlighted in the table below:
| Mechanistic Step | Description | Reaction Context | Ref. |
| Iminium Ion Formation | Protonation of a carbinolamine followed by loss of water. | Reductive amination, cyclization cascades | nih.govlibretexts.org |
| Radical Formation | Hydrogen Atom Transfer (HAT) from a C-H bond. | C-H functionalization | nih.gov |
| Radical Cyclization | Intramolecular addition of a radical to an unsaturated bond. | Synthesis of heterocyclic rings | nih.gov |
| -Sigmatropic Rearrangement | Concerted reorganization of a six-membered transition state. | 1,3-diaza-Claisen rearrangement | uvm.edu |
Advanced Structural Elucidation and Conformational Analysis of 4 Ethanesulfonyl Piperidine Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the initial characterization and structural confirmation of newly synthesized 4-(ethanesulfonyl)piperidine derivatives. Techniques such as NMR, IR, and HRMS offer a wealth of information regarding the molecular framework, functional groups, and elemental composition.
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing precise information about the chemical environment of ¹H and ¹³C nuclei.
¹H NMR spectra of this compound derivatives typically display characteristic signals for the piperidine (B6355638) ring protons. These protons often appear as complex multiplets in the δ 1.80-4.00 ppm range. derpharmachemica.com For instance, in N-substituted derivatives, the protons on the carbons adjacent to the nitrogen (C2 and C6) are observed as multiplets. The proton at the C4 position, which is attached to the carbon bearing the ethanesulfonyl group, also presents a distinct signal. The ethyl group of the ethanesulfonyl moiety shows a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The piperidine ring carbons typically resonate in the δ 30-60 ppm region. For example, in a derivative like (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine, the piperidine carbons appear at chemical shifts including 34.3, 43.6, 44.2, 46.4, and 56.1 ppm. derpharmachemica.com The carbon bearing the sulfonyl group (C4) is significantly deshielded and its chemical shift is a key diagnostic feature.
Table 1: Illustrative NMR Data for a this compound Derivative Analog Data is for (3S, 4R)-trans-4-(4-fluorophenyl)-1-methylpiperidine-3-methyl methane (B114726) sulfonate, a related sulfonate derivative.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity/Coupling | Assignment |
|---|---|---|---|
| ¹H | 1.80-2.08 | m | Piperidine-CH₂ |
| ¹H | 2.20-2.27 | m | Piperidine-CH |
| ¹H | 2.31-2.40 | m | Piperidine-CH, N-CH₃ |
| ¹H | 2.87 | s | -SO₂CH₃ |
| ¹H | 2.94-2.98 | m | N-CH₂ |
| ¹H | 3.09-3.14 | m | N-CH₂ |
| ¹H | 3.78-3.95 | m | O-CH₂ |
| ¹H | 6.98-7.19 | m | Ar-H |
| ¹³C | 34.3 | - | Piperidine-C |
| ¹³C | 43.6 | - | Piperidine-C |
| ¹³C | 44.2 | - | Piperidine-C |
| ¹³C | 46.4 | - | Piperidine-C |
| ¹³C | 56.1 | - | Piperidine-C |
| ¹³C | 59.5 | - | - |
| ¹³C | 63.2 | - | - |
| ¹³C | 115.4, 128.8, 139.9, 160.2, 162.6 | - | Aromatic-C |
Source: Adapted from Der Pharma Chemica, 2017. derpharmachemica.com
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule. For this compound derivatives, the most prominent and diagnostic absorption bands are those associated with the sulfonyl (SO₂) group. These are characterized by two strong stretching vibrations: the asymmetric stretch typically appearing in the 1250–1270 cm⁻¹ region and the symmetric stretch found around 1020–1040 cm⁻¹. vulcanchem.com The presence of the piperidine ring is confirmed by C-H stretching vibrations around 2850-2950 cm⁻¹ and N-H stretching for secondary amines (if unsubstituted on the nitrogen) around 3300-3500 cm⁻¹. nist.gov For N-substituted derivatives, the N-H band is absent. Other vibrations, such as C-N and C-C stretching, also contribute to the fingerprint region of the spectrum, providing a unique pattern for each derivative. rsc.org
Table 2: Characteristic IR Absorption Frequencies for Sulfones
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Sulfonyl (SO₂) | Asymmetric Stretch | 1250 - 1350 |
| Sulfonyl (SO₂) | Symmetric Stretch | 1150 - 1179 |
| C-H (Alkyl) | Stretch | 2850 - 2960 |
| N-H (Sec. Amine) | Stretch | 3300 - 3500 |
Source: Adapted from various spectroscopic studies. vulcanchem.comresearchgate.net
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. innovareacademics.in This precision allows for the unambiguous determination of the elemental formula of a this compound derivative, a critical step in its characterization. lcms.cznih.gov By comparing the experimentally measured exact mass with the calculated mass for a proposed formula, chemists can confirm the molecular composition with high confidence. princeton.edu For example, HRMS can readily distinguish between compounds with the same nominal mass but different elemental compositions. innovareacademics.in This technique is particularly valuable for confirming the identity of new compounds and for identifying unknown impurities. princeton.edu
Table 3: Example of HRMS Data for a Piperidine Derivative
| Compound | Ion Formula | Calculated m/z | Found m/z |
|---|---|---|---|
| tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate | [C₁₁H₂₀ClNO₂ + Na]⁺ | 270.12313 | 270.12348 |
Source: Adapted from Macmillan Group, Princeton University. princeton.edu
Vibrational Spectroscopy (Infrared, IR)
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. uhu-ciqso.esuol.de This technique provides precise data on bond lengths, bond angles, and torsion angles, offering an unparalleled view of the molecule's conformation and configuration in the solid state. unimi.it
For chiral derivatives of this compound, SCXRD is an invaluable tool for the unambiguous determination of both relative and absolute stereochemistry. When a molecule crystallizes in a chiral space group, the analysis of anomalous dispersion effects can establish the absolute configuration of all stereocenters. This is crucial in fields like medicinal chemistry, where the biological activity of enantiomers can differ significantly. nih.gov The analysis reveals the precise spatial orientation of substituents on the piperidine ring, confirming whether they are in axial or equatorial positions and defining their cis/trans relationships. iucr.org For instance, studies on substituted piperidines have shown how SCXRD confirms the chair conformation of the piperidine ring and the equatorial or axial placement of various substituents. iucr.orgresearchgate.net
Table 4: Common Intermolecular Interactions in Piperidine Derivative Crystals
| Interaction Type | Description | Typical Role in Crystal Packing |
|---|---|---|
| N-H···O/N | Strong hydrogen bond | Formation of robust chains or dimers. nih.gov |
| C-H···O | Weak hydrogen bond | Links molecules into extended networks. iucr.orgresearchgate.net |
| C-H···π | Weak interaction | Contributes to the stabilization of crystal packing, often forming chains. researchgate.net |
| H···H | van der Waals | Represents a significant portion of the surface contacts. iucr.org |
Source: Adapted from various crystallographic studies. iucr.orgresearchgate.netnih.govresearchgate.net
Determination of Absolute and Relative Stereochemistry
Conformational Analysis of the Piperidine Ring (e.g., Chair Conformation)
The six-membered piperidine ring, analogous to cyclohexane, is not planar and typically adopts a puckered conformation to relieve ring strain. The most stable and predominant conformation for the piperidine ring in most of its derivatives is the chair conformation. nih.govnih.govscienceopen.com This arrangement minimizes both angle strain and torsional strain by allowing all carbon-carbon bonds to adopt staggered conformations.
In derivatives of this compound, the piperidine ring consistently demonstrates this preference for a chair conformation. This has been confirmed through techniques like single-crystal X-ray diffraction. nih.govbakhtiniada.ru In this conformation, the substituents on the ring can occupy either axial or equatorial positions. The ethanesulfonyl group at the C-4 position generally prefers the equatorial orientation to minimize steric hindrance with the axial hydrogens at the C-2 and C-6 positions.
The precise geometry of the chair conformation can be described by a set of puckering parameters and torsion angles. While specific values for the parent this compound are not detailed in the provided search results, analysis of closely related structures provides representative data. For instance, studies on various N-substituted and C-substituted piperidines confirm the chair form with specific puckering parameters. scienceopen.com The exact bond lengths and angles within the ring are influenced by the nature and orientation of the substituents. bakhtiniada.ru
| Parameter | Description | Typical Value Range |
|---|---|---|
| Torsion Angles (C-C-C-C) | Describes the puckering of the ring. | 50° to 65° |
| Puckering Amplitude (Q) | Total amount of puckering in the ring. | 0.5 Å to 0.6 Å |
| Substituent Orientation | Favored position of bulky groups (like ethanesulfonyl). | Equatorial |
The stability of the chair conformation and the preference for the equatorial substitution of the ethanesulfonyl group are key factors governing the molecule's shape and how it presents itself for intermolecular interactions.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net This method maps the electron distribution of a molecule in a crystal, allowing for the detailed analysis of close contacts between neighboring molecules. The analysis generates a three-dimensional surface around the molecule, color-coded to highlight different types of interactions, and two-dimensional "fingerprint plots" that summarize these interactions quantitatively. nih.gov
For piperidine derivatives, including those with sulfonyl groups, Hirshfeld analysis reveals the dominant forces that stabilize the crystal packing. nih.gov The primary intermolecular interactions typically involve hydrogen bonds and other weaker contacts. The sulfonyl group, with its electronegative oxygen atoms, is a potent hydrogen bond acceptor.
The key intermolecular interactions identified through Hirshfeld surface analysis for sulfonylpiperidine-type structures include:
O···H Interactions: These are among the most significant interactions, where the oxygen atoms of the sulfonyl group act as acceptors for hydrogen bonds from C-H or N-H donors on adjacent molecules. These appear as distinct spikes on the 2D fingerprint plots.
H···H Interactions: These contacts represent the interactions between hydrogen atoms on the outer surfaces of the molecules and typically account for the largest portion of the Hirshfeld surface area, reflecting the hydrogen-rich exterior of the piperidine ring.
The analysis provides a percentage contribution for each type of interaction, offering a quantitative measure of their importance in the crystal structure.
| Interaction Type | Description | Typical Contribution |
|---|---|---|
| H···H | Van der Waals contacts between hydrogen atoms. | 40% - 60% |
| O···H/N···H | Hydrogen bonding interactions. | 15% - 30% |
| C···H | Weak hydrogen bonding or van der Waals forces. | 5% - 15% |
| Other (e.g., S···H, C···C) | Minor contributions from other van der Waals forces. | <10% |
By using Hirshfeld surface analysis, researchers can gain a detailed understanding of how this compound derivatives self-assemble in the solid state, which is fundamental to understanding their physical properties. The sulfonyl group's ability to form strong hydrogen bonds is a defining feature of the intermolecular interaction profile for this class of compounds. scbt.com
Theoretical and Computational Chemistry Studies of 4 Ethanesulfonyl Piperidine Derivatives
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are a cornerstone of modern computational chemistry, offering a detailed description of electronic structure and its influence on molecular properties. mdpi.comnih.gov
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure.e3s-conferences.orgmdpi.com
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.orgresearchgate.net It is a popular and effective tool for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. arxiv.orgmatec-conferences.org This process determines the most stable three-dimensional structure of the molecule. researchgate.netmatec-conferences.org
For derivatives of 4-(ethanesulfonyl)piperidine, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31G**, 6-311++G(d,p)), are employed to predict their geometric parameters. researchgate.netmatec-conferences.org These calculations provide information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties. The accuracy of these predictions is often validated by comparing them with experimental data from techniques like X-ray crystallography when available. matec-conferences.org
Beyond geometry, DFT is instrumental in elucidating the electronic structure. scispace.com It allows for the calculation of the distribution of electron density within the molecule, which is fundamental to understanding its chemical behavior. scispace.com This includes identifying regions of high and low electron density, which can indicate sites susceptible to electrophilic or nucleophilic attack.
HOMO-LUMO Analysis and Other Electronic Parameters.e3s-conferences.org
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. mdpi.comphyschemres.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. mdpi.comresearchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity; a larger gap generally implies greater stability and lower reactivity. mdpi.comresearchgate.net
For this compound derivatives, DFT calculations can predict the energies of these frontier orbitals. This analysis helps in understanding their electronic properties and predicting their behavior in chemical reactions. Other important electronic parameters that can be derived from these calculations include:
Ionization Potential (IP): The energy required to remove an electron, often approximated by the negative of the HOMO energy. mdpi.com
Electron Affinity (EA): The energy released when an electron is added, often approximated by the negative of the LUMO energy. mdpi.com
Electronegativity (χ): A measure of an atom's ability to attract shared electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com
Chemical Softness (S): The reciprocal of hardness. Soft molecules have a small HOMO-LUMO gap. mdpi.com
These parameters collectively provide a detailed picture of the electronic characteristics of this compound derivatives, aiding in the prediction of their reactivity and potential interactions. researchgate.net
Table 1: Calculated Electronic Properties of a Hypothetical this compound Derivative
| Parameter | Value (eV) | Description |
| HOMO Energy | -7.2 | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.5 | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 5.7 | Indicator of chemical stability and reactivity |
| Ionization Potential | 7.2 | Energy required to remove an electron |
| Electron Affinity | 1.5 | Energy released upon gaining an electron |
This table presents hypothetical values for illustrative purposes and would be populated with specific data from DFT calculations for an actual derivative.
Reaction Pathway and Transition State Calculations.nih.govnih.gov
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. e3s-conferences.org By mapping the potential energy surface, it is possible to identify the most likely pathway a reaction will follow from reactants to products. numberanalytics.com A critical point on this pathway is the transition state, which represents the highest energy barrier that must be overcome for the reaction to occur. numberanalytics.comims.ac.jp
For reactions involving this compound derivatives, such as their synthesis or functionalization, transition state calculations can provide invaluable insights. mdpi.comnih.gov These calculations, often performed using DFT or other quantum mechanical methods, help to:
Determine the reaction mechanism: By identifying the sequence of elementary steps and any intermediate structures. e3s-conferences.org
Calculate activation energies: The energy difference between the reactants and the transition state, which is a key factor in determining the reaction rate. numberanalytics.com
Predict product selectivity: When multiple reaction pathways are possible, comparing the activation energies can help predict which product will be favored. e3s-conferences.org
Methods like the Nudged Elastic Band (NEB) are commonly used to find the minimum energy path and locate the transition state between a known reactant and product. ims.ac.jp Understanding the transition state structure provides detailed information about the bond-breaking and bond-forming processes that occur during the reaction. e3s-conferences.orgnumberanalytics.com
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations.nih.govims.ac.jparxiv.org
While quantum mechanics provides a detailed electronic description, it can be computationally expensive for large systems or long timescales. jussieu.frarxiv.org Molecular mechanics (MM) and molecular dynamics (MD) offer a computationally more efficient alternative by using classical physics to model molecular behavior. jussieu.frnih.gov
Conformational Space Exploration
Molecules are not static entities but can adopt various three-dimensional arrangements, known as conformations. nih.gov The piperidine (B6355638) ring in this compound, for instance, can exist in different chair and boat conformations. Exploring this conformational space is crucial for understanding a molecule's properties and its interactions with other molecules. nih.gov
Molecular mechanics methods, which rely on force fields to describe the potential energy of a system, are well-suited for exploring the conformational landscape of this compound derivatives. researchgate.net By systematically rotating bonds and calculating the energy of each conformation, it is possible to identify the low-energy, and therefore most populated, conformations. Molecular dynamics simulations further enhance this exploration by simulating the movement of atoms over time, providing a dynamic view of the accessible conformations and the transitions between them. nih.gov
Analysis of Molecular Interactions in Modeled Environments.nih.govims.ac.jparxiv.org
Understanding how this compound derivatives interact with their environment, such as a solvent or a biological target like a protein, is crucial for predicting their behavior and function. nih.govd-nb.info Molecular dynamics simulations are particularly powerful for this purpose. mdpi.com
In an MD simulation, the molecule of interest is placed in a simulated environment (e.g., a box of water molecules or embedded in a lipid bilayer) and the motions of all atoms are calculated over time based on the forces between them. nih.govarxiv.org This allows for the analysis of:
Solvation: How the molecule interacts with solvent molecules and how this affects its conformation and properties.
Ligand-Protein Binding: If the derivative is a potential drug candidate, MD simulations can model its binding to the active site of a target protein. d-nb.infomdpi.com This can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. d-nb.info
Binding Free Energies: Advanced techniques can be used in conjunction with MD simulations to estimate the free energy of binding, providing a quantitative measure of the affinity of the derivative for its target. d-nb.info
These simulations provide a dynamic and detailed picture of the molecular interactions that govern the behavior of this compound derivatives in realistic environments. nih.gov
Ligand–Target Interaction Modeling for Structure-Based Design (focus on computational binding modes)
Computational modeling of ligand-target interactions is a cornerstone of modern structure-based drug design, providing critical insights into the binding modes of novel compounds. For derivatives of this compound, techniques such as molecular docking and molecular dynamics (MD) simulations are instrumental in elucidating the structural basis of their biological activity and guiding the rational design of more potent and selective agents. These in silico methods allow for the visualization and analysis of interactions between the ligand and the active site of its target protein, predicting binding affinities and the stability of the resulting complex.
Research into various piperidine derivatives has demonstrated the utility of these computational approaches across a range of biological targets. Studies often combine computational predictions with in vitro biochemical assays to validate the in silico models.
Interaction with Cholinesterases
In the context of Alzheimer's disease, N-benzyl-piperidine derivatives have been designed as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Computational docking and molecular dynamics simulations were employed to predict the binding of these compounds. For one potent derivative, 4a (N-benzyl-1-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)piperidine), computational studies indicated the formation of stable complexes with both enzymes. The analysis estimated highly favorable binding free energies, which were later corroborated by in vitro enzymatic assays showing potent inhibition. nih.gov
Similarly, docking studies on N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with AChE have revealed key binding interactions. One derivative, compound 12, was shown to interact suitably with the catalytic active site (CAS), where its benzothiazole (B30560) moiety forms hydrophobic interactions with the residue Trp84. rsc.org This compound also demonstrated hydrogen bonding between its methylsulfonyl group and the Lys28 residue of amyloid-beta (Aβ₁₋₄₂), suggesting a dual mechanism of action relevant to Alzheimer's therapy. rsc.org
Interaction with Dihydrofolate Reductase (DHFR)
Piperidine-based thiosemicarbazones have been investigated as potential inhibitors of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism and a target for anticancer and antimicrobial drugs. nih.gov In silico molecular docking analyses were performed to predict the binding affinity and interaction patterns of a series of these compounds within the DHFR active site. The findings were compared against the standard drug, Methotrexate. The results showed that the synthesized compounds exhibited potent inhibition, with the most active derivative, 5p, displaying the highest inhibitory activity. nih.gov These computational predictions helped to rationalize the structure-activity relationships (SAR) observed in the series, guiding the design of more effective DHFR inhibitors. nih.gov
Interaction with the σ1 Receptor
Molecular dynamics simulations have been crucial in understanding the binding of 4-(2-aminoethyl)piperidine derivatives to the σ1 receptor, a target implicated in various central nervous system disorders. researchgate.net Simulations coupled with per-residue binding free energy deconvolution revealed that differences in σ1 receptor affinity among the derivatives were due to varied interactions of the basic piperidine N-atom and its substituents. The lipophilic binding pocket, comprising residues such as Leu105, Thr181, Leu182, Ala185, Leu186, Thr202, and Tyr206, was identified as critical for these interactions. researchgate.net For a specific derivative, compound 4a, detailed modeling showed its specific orientation and interactions within this binding pocket. researchgate.net
The table below summarizes the computational binding data for selected piperidine derivatives.
| Derivative Class | Target Protein | Key Interacting Residues | Computational Method | Predicted Binding Free Energy (ΔGbind) | Reference |
|---|---|---|---|---|---|
| N-benzyl-piperidine derivative (4a) | AChE | Not specified | Molecular Dynamics | -36.69 ± 4.47 kcal/mol | nih.gov |
| N-benzyl-piperidine derivative (4a) | BuChE | Not specified | Molecular Dynamics | -32.23 ± 3.99 kcal/mol | nih.gov |
| 4-(2-aminoethyl)piperidine derivative (4a) | σ1 Receptor | Leu105, Thr181, Leu182, Ala185, Leu186, Thr202, Tyr206 | Molecular Dynamics | -33.6 ± 2.6 kcal/mol | researchgate.net |
| 1-Methylpiperidine derivative (20a) | σ1 Receptor | Leu105, Thr181, Leu182, Ala185, Leu186, Thr202, Tyr206 | Molecular Dynamics | -40.4 ± 3.0 kcal/mol | researchgate.net |
| 1-Methylpiperidine derivative (21a) | σ1 Receptor | Leu105, Thr181, Leu182, Ala185, Leu186, Thr202, Tyr206 | Molecular Dynamics | -35.9 ± 3.4 kcal/mol | researchgate.net |
| 1-Methylpiperidine derivative (22a) | σ1 Receptor | Leu105, Thr181, Leu182, Ala185, Leu186, Thr202, Tyr206 | Molecular Dynamics | -38.3 ± 2.8 kcal/mol | researchgate.net |
Interaction with Renin
Structure-based computational approaches have also been applied to study the inhibition of renin, an enzyme involved in hypertension, by 2,6-diphenylpiperidin-4-ol (B8612959) derivatives. ijpbs.com Molecular docking simulations using software like Schrödinger Maestro were conducted to analyze the interactions between these piperidine derivatives and the active site of the renin protein (PDB ID: 4PYV). These in silico methods provide a systematic way to understand the binding modes and guide the design of novel antihypertensive agents. ijpbs.com
These examples underscore the power of ligand-target interaction modeling in the development of this compound derivatives and related compounds. By providing a detailed picture of the molecular interactions driving binding affinity and specificity, these computational techniques enable a more efficient, structure-guided approach to drug discovery.
Compound Index
Applications As Synthetic Intermediates and Complex Scaffold Components in Organic Synthesis
Utility in the Construction of Functionalized Piperidine (B6355638) Building Blocks
4-(Ethanesulfonyl)piperidine serves as a foundational building block for the synthesis of more elaborate piperidine derivatives. aksci.combldpharm.com The secondary amine of the piperidine ring is a key reactive handle, readily participating in a variety of chemical transformations to introduce new functional groups and build molecular complexity. lookchem.comwikipedia.org
Key reactions involving the piperidine nitrogen include:
N-Alkylation: The nitrogen atom can be alkylated to introduce various side chains. For example, reaction with substituted phenoxy-ethyl compounds can yield complex derivatives, as seen in the synthesis of N-[2-(2-CHLOROPHENOXY)ETHYL]-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE.
N-Acylation: Acylation reactions provide access to a wide range of amides, which are important functional groups in many bioactive molecules.
Reductive Amination: The piperidine can be used in reductive amination protocols with aldehydes or ketones to form new carbon-nitrogen bonds.
The ethanesulfonyl group itself is generally stable under many reaction conditions, allowing for selective modification at the nitrogen atom without disturbing the core scaffold. This reliability makes this compound an attractive starting point for creating libraries of substituted piperidines for screening in drug discovery programs. chemshuttle.com The development of methods to access diverse substitution patterns on the piperidine ring is crucial, as many current drugs are limited to 1,4-disubstitution. kcl.ac.uk Using building blocks like this compound allows chemists to explore new chemical space. whiterose.ac.uk
Table 1: Examples of Functionalized Building Blocks Derived from Piperidine Scaffolds
| Starting Scaffold Type | Reaction Type | Resulting Functionalized Block | Potential Application | Reference |
|---|---|---|---|---|
| 4-Sulfonyl-piperidine | N-Alkylation with a phenoxy-ethyl halide | 1-(Phenoxy-ethyl)-4-sulfonyl-piperidine | Intermediate for GPCR antagonists | google.com |
| 4-Piperidone (B1582916) | Aza-Michael Addition | N-Substituted 4-piperidones | Precursors for acetylcholinesterase inhibitors | kcl.ac.uk |
| N-Boc-piperidine | Suzuki-Miyaura Cross-Coupling | N-Boc-4-Aryl-piperidine | Elaboration of fragment hits in 3-dimensions | whiterose.ac.uk |
| Piperidine | Derivatization with N-(4-aminophenyl) group | N-(4-aminophenyl)piperidine | Improves detection in SFC-MS analysis | nih.gov |
Integration into Larger Heterocyclic Systems and Molecular Architectures
The this compound moiety is frequently incorporated into larger, more complex molecular frameworks, including multi-ring heterocyclic systems. aksci.combldpharm.com Its role can be either as a terminal substituent that modulates the pharmacological profile of a core scaffold or as a central linker connecting different parts of a molecule.
In medicinal chemistry, the design of molecules often involves combining different pharmacophores to achieve desired biological activity. The this compound unit can be attached to other heterocyclic rings such as pyridines, pyrimidines, or indoles. For instance, research into inhibitors of kinases like anaplastic lymphoma kinase (ALK) has led to the design of complex molecules where a substituted piperidine ring is attached to a pyridine (B92270) core. mdpi.com
The synthesis of these larger architectures often relies on coupling reactions where the pre-formed this compound is introduced in a key step. This modular approach allows for the systematic exploration of structure-activity relationships (SAR) by varying the other heterocyclic components of the molecule while keeping the ethanesulfonylpiperidine group constant. acs.org The development of tricyclic scaffolds that are amenable to parallel synthesis often incorporates such building blocks to rapidly generate a diverse library of compounds. acs.org
Strategies for Enhancing Molecular Complexity and Diversity through Derivatization
Derivatization is a critical process in medicinal chemistry for optimizing lead compounds and exploring SAR. ddtjournal.com this compound is an excellent substrate for derivatization, offering multiple pathways to enhance molecular complexity and diversity.
The primary point for derivatization is the piperidine nitrogen. wikipedia.org A wide array of substituents can be introduced at this position, significantly altering the molecule's properties. For example, a patent for ethanesulfonyl-piperidine derivatives describes the synthesis of compounds where the piperidine nitrogen is attached to a phenoxy-ethyl group, with further substitutions on the phenyl ring. google.com This strategy allows for fine-tuning of the molecule's interaction with biological targets.
Common Derivatization Strategies:
Substitution at the Nitrogen Atom: As the most common strategy, the secondary amine is reacted with a diverse range of electrophiles (e.g., alkyl halides, acyl chlorides, sulfonyl chlorides) to create a library of N-substituted derivatives. google.com
Modification of the Ethanesulfonyl Group: While less common, the ethyl group could theoretically be functionalized prior to the formation of the sulfone, or the sulfone itself could be a handle for certain transformations, although it is generally considered a stable group.
Functionalization of the Piperidine Ring: More advanced synthetic routes can introduce additional substituents onto the carbon atoms of the piperidine ring itself, creating multi-substituted scaffolds with defined stereochemistry. kcl.ac.uk
These derivatization approaches enable the creation of a vast chemical space around the core this compound scaffold, increasing the probability of identifying compounds with desired biological activities and drug-like properties. acs.org
Table 2: Research Findings on Piperidine Derivatization
| Derivative Class | Synthetic Strategy | Key Research Finding | Reference |
|---|---|---|---|
| N-(Phenoxy-ethyl)ethanesulfonyl-piperidines | N-alkylation of this compound with substituted phenoxy-ethyl halides. | Creates a class of derivatives with potential applications as antagonists for G-protein coupled receptors. | google.com |
| N-(4-aminophenyl)piperidine derivatives | Tagging of organic acids with N-(4-aminophenyl)piperidine. | Significantly improves detection limits (25-to-2100-fold) for organic acids in supercritical fluid chromatography-mass spectrometry (SFC-MS). | nih.gov |
| All-cis-(multi)fluorinated piperidines | Rhodium-catalyzed asymmetric hydrogenation of corresponding fluoropyridines. | Provides stereoselective access to fluorinated piperidines, which are valuable for modifying drug properties. | nih.gov |
| Spiro-heterocycles | Condensation and cyclization reactions starting from 4-piperidone. | 4-Piperidone serves as a versatile synthon for creating complex spiro-heterocyclic systems like thiazolidones and thiadiazolines. | researchgate.net |
Design Principles for Novel Synthetic Scaffolds Incorporating the Ethanesulfonylpiperidine Moiety
The deliberate inclusion of the this compound moiety in novel synthetic scaffolds is guided by several key design principles in modern medicinal chemistry. The search for new molecular scaffolds that can be easily expanded through parallel synthesis is a significant challenge, and this building block offers several advantages. acs.org
Key Design Principles:
Introduction of a Hydrogen Bond Acceptor: The sulfonyl group (SO₂) is a strong hydrogen bond acceptor. Incorporating this feature can facilitate crucial interactions with biological targets, such as enzymes or receptors, potentially increasing binding affinity and selectivity.
Modulation of Physicochemical Properties: The ethanesulfonyl group significantly impacts the molecule's properties. It increases polarity and can improve aqueous solubility compared to a non-polar alkyl or aryl group at the same position. This is a critical consideration in designing orally bioavailable drugs.
Metabolic Stability: Sulfones are generally resistant to metabolic degradation, particularly oxidation. Introducing this group can block a potential site of metabolism, thereby increasing the half-life of a drug candidate.
Three-Dimensional (3D) Structural Influence: The piperidine ring exists in a stable chair conformation. wikipedia.org Placing a bulky and polar group like ethanesulfonyl at the 4-position influences the orientation of substituents at the 1-position (the nitrogen atom). This allows chemists to control the 3D presentation of pharmacophoric elements, enabling a more precise fit into a target's binding site. The development of 3-D spirocyclic scaffolds often leverages such building blocks to explore chemical space more effectively than flat, aromatic systems. whiterose.ac.uk
Vectorial Expansion: When used as a building block, the this compound scaffold provides clear vectors for chemical elaboration. whiterose.ac.uk New functional groups can be added at the nitrogen atom, pointing away from the core in a well-defined direction, which is a key principle in fragment-based drug design and lead optimization. acs.org
By leveraging these principles, synthetic chemists can rationally design novel and complex molecules with a higher likelihood of possessing desirable pharmacological and pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
